![molecular formula C12H16N4 B1316166 3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 625386-57-4](/img/structure/B1316166.png)
3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing at least two different types of atoms . They are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of these compounds is typically characterized by the presence of nitrogen atoms in the ring structure, contributing to their reactivity and biological activity .Chemical Reactions Analysis
Again, while specific reactions involving “3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine” are not available, similar compounds undergo various chemical reactions, including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling .Aplicaciones Científicas De Investigación
Application 1: CDK2 Inhibitor
- Summary of the Application : The compound has been identified as a novel type II CDK2 inhibitor . CDK2 is a protein kinase that plays a crucial role in the cell cycle, and its inhibition can be beneficial in the treatment of cancer.
- Methods of Application : The research involved the design and synthesis of 3-(piperazinylmethyl)benzofuran derivatives, followed by biological evaluation and in silico insights .
- Results or Outcomes : The study resulted in the identification of these derivatives as novel type II CDK2 inhibitors .
Application 2: Pyridine-Based Drug Candidates
- Summary of the Application : Pyridine-based molecules have been consistently incorporated in a diverse range of drug candidates approved by the FDA . This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .
- Methods of Application : The research involves the design and synthesis of pyridine-based molecular frameworks .
- Results or Outcomes : In the next few years, a larger share of novel pyridine-based drug candidates is expected .
Application 3: Pyridazine and Pyridazinone Derivatives
- Summary of the Application : Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .
- Methods of Application : The research involves the synthesis of various pyridazine and pyridazinone derivatives .
- Results or Outcomes : These compounds have exhibited diversified pharmacological activities, including anti-inflammatory, antiplatelet, anticancer, antidepressant, antidiabetic, antihypertensive, anticonvulsant, and many other anticipated biological properties .
Application 4: Electrochemistry of Pyridine Derivatives
- Summary of the Application : The electrochemistry of pyridine derivatives has been studied extensively. This research contributes to the understanding of redox reaction mechanisms and can be a powerful tool for the synthesis of new compounds .
- Methods of Application : The research involves the study of reduction–oxidation mechanisms of hydrogenated pyridine derivatives combining analytical and preparative electrochemical methods .
- Results or Outcomes : This research has highlighted the practical applications of pyridine-based systems in both fundamental and applied chemistry .
Application 5: Synthesis of Pyridines
- Summary of the Application : The construction of pyridine derivatives by mixing two equivalents of alkynes (same or different) with one equivalent nitrile using transition metals is a well-established, straightforward and attractive [2+2+2] cycloaddition method .
- Methods of Application : The research involves the synthesis of pyridines via formal [2+2+2] cycloaddition reactions .
- Results or Outcomes : This method has been used for the synthesis of a diverse range of pyridine derivatives .
Application 6: 3-(1-Piperazinylmethyl)-1H-indole Hydrochloride
- Summary of the Application : 3-(1-Piperazinylmethyl)-1H-indole hydrochloride is a compound that is provided to early discovery researchers as part of a collection of unique chemicals .
- Methods of Application : The research involves the use of this compound in the early stages of drug discovery .
- Results or Outcomes : The outcomes of the research involving this compound are not specified, as it is provided “as-is” to researchers .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-11-10(8-15-12(11)14-3-1)9-16-6-4-13-5-7-16/h1-3,8,13H,4-7,9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGNRNJEWMZYON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CNC3=C2C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578559 |
Source


|
| Record name | 3-[(Piperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
625386-57-4 |
Source


|
| Record name | 3-[(Piperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

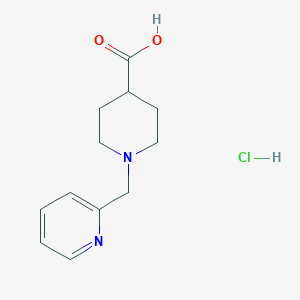
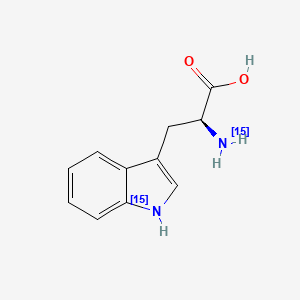
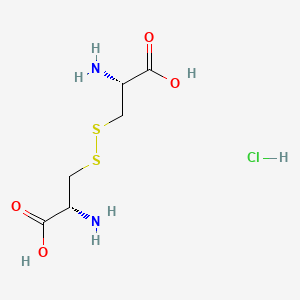

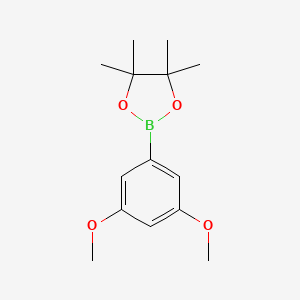
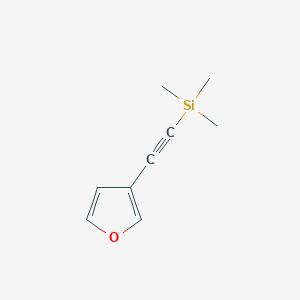

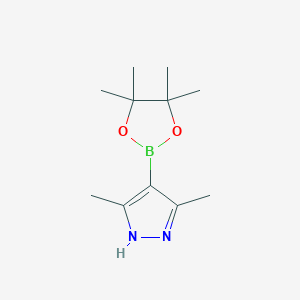
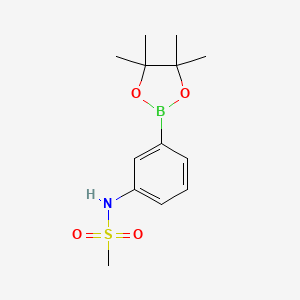


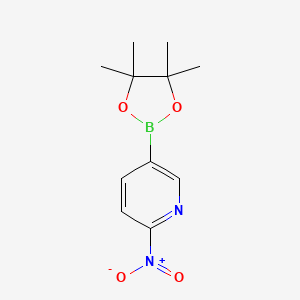
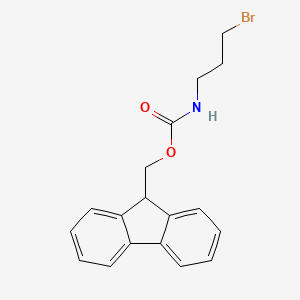
![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)